molecular formula C16H14N4O B5488656 2-methyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one

2-methyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one

Cat. No.: B5488656
M. Wt: 278.31 g/mol
InChI Key: BMCGHWXMUAFKLU-UHFFFAOYSA-N
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Description

2-Methyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one is a synthetic heterocyclic compound based on a privileged scaffold with significant interest in medicinal chemistry. The fused pyrazolo[5,1-c][1,2,4]benzotriazine core is recognized for its diverse pharmacological potential . Compounds within this structural class have been investigated as cytotoxic agents with selective activity in hypoxic conditions, which is a key characteristic of solid tumors, making them interesting leads for anticancer research . Furthermore, structurally related analogues have demonstrated high binding affinity to central nervous system targets, such as the GABAA receptor, suggesting potential applications in neuropharmacological studies . The specific substitution pattern of this compound, featuring a 2-methyl group and a 3-phenyl ring on the fused triazinone system, is designed to explore structure-activity relationships and optimize properties like binding potency and metabolic stability . This product is intended for research and further manufacturing use only and is not for diagnostic or therapeutic human use.

Properties

IUPAC Name

2-methyl-3-phenyl-8,9-dihydro-7H-pyrazolo[5,1-c][1,2,4]benzotriazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-10-14(11-6-3-2-4-7-11)16-18-17-15-12(20(16)19-10)8-5-9-13(15)21/h2-4,6-7H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCGHWXMUAFKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C(=O)CCC3)N=NC2=C1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-phenylpyrazole with an appropriate benzotriazine derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-methyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-methyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Imidazo[2,1-c][1,2,4]Triazin-6(7H)-ones

  • Example : 7,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one derivatives (e.g., compounds 6a–h in ).
  • Key Differences :
    • Core Structure : Replaces the pyrazole ring with an imidazole moiety.
    • Substituents : 7,7-Diphenyl groups instead of 2-methyl and 3-phenyl.
  • Properties :
    • Exhibited moderate to strong antimicrobial activity against Staphylococcus aureus and Candida albicans (MIC values: 8–32 µg/mL) .
    • Higher lipophilicity due to diphenyl groups may enhance membrane penetration but reduce solubility.

Pyrazolo[1,5-a]Quinazolin-6(7H)-ones

  • Example : 8,8-Dimethyl-2/3-substituted pyrazolo[1,5-a]quinazolin-6(7H)-ones ().
  • Key Differences: Core Structure: Quinazolinone replaces the benzotriazinone system. Substituents: 8,8-Dimethyl groups and variable substitutions at positions 2 or 3.
  • Properties: Synthesized via regioselective, eco-friendly methods using water as a solvent . Structural rigidity from the quinazolinone core may influence binding affinity in biological targets.

Tetrazolo[5,1-c][1,2,4]Triazines

  • Example : 3-Azido-1,2,4-triazine derivatives ().
  • Key Differences :
    • Core Structure : Contains a tetrazole ring fused to triazine.
    • Functional Groups : Azido groups enable cyclization to tetrazolo-triazines.
  • Properties :
    • Distinct NMR spectral profiles ($ ^{15}N $-labeling used for structural elucidation) .
    • Azide-related reactivity contrasts with the stability of the target compound.

Pyrazolo[3,4-d]Pyrimidine Derivatives

  • Example : Pyrazole-containing imidazolone derivatives ().
  • Key Differences: Core Structure: Pyrimidine instead of triazinone.
  • Properties :
    • Demonstrated antifungal activity (e.g., 70% inhibition of Aspergillus niger at 50 µg/mL) .

Pentacyclic Benzo-Fused Heterocycles

  • Example : 5,6,7,11-Tetrahydro-15H-benzo[6'',7'']cyclohepta[1'',2'':4',5']pyrido[2',3'-d][1,2,4]triazolo[4,3-a]pyrimidin-15-ones ().
  • Key Differences :
    • Complexity : Pentacyclic vs. tricyclic structure of the target compound.
  • Properties :
    • Anticancer and antibacterial activities attributed to pyrazole and triazole moieties .

Comparative Data Table

Compound Class Core Structure Key Substituents Synthesis Method Biological Activity (MIC/IC₅₀) References
Target Compound Pyrazolo-benzotriazinone 2-Methyl, 3-phenyl Likely hydrazonoyl halide route Not reported in evidence
Imidazo-triazinones Imidazo-triazinone 7,7-Diphenyl Hydrazonoyl halide condensation 8–32 µg/mL (bacterial/fungal)
Pyrazolo-quinazolinones Pyrazolo-quinazolinone 8,8-Dimethyl, 2/3-substituted Regioselective alkylation Not reported
Tetrazolo-triazines Tetrazolo-triazine Azido groups Azide cyclization NMR-diagnostic, no bioactivity data
Benzo-fused pentacyclics Benzo-pyrido-triazolo-pyrimidine Variable aryl/alkyl groups Oxidative cyclization Anticancer (cell line-dependent)

Key Research Findings and Implications

Substituent Effects: The 2-methyl and 3-phenyl groups on the target compound likely enhance solubility compared to diphenyl-substituted imidazo-triazinones, balancing lipophilicity and bioavailability . Regioselective synthesis methods (e.g., eco-friendly routes for pyrazolo-quinazolinones) could be adapted for scalable production of the target compound .

The benzotriazinone core may offer unique electronic properties for target binding compared to quinazolinones or pyrimidines.

Structural Insights: NMR and mass spectrometry remain critical for confirming fused heterocyclic systems, as demonstrated in imidazo-triazinone and tetrazolo-triazine studies .

Biological Activity

2-Methyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one is a heterocyclic compound belonging to the class of pyrazolo- and benzotriazine derivatives. Its unique structure, characterized by a fused ring system, enhances its potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N4OC_{16}H_{14}N_4O with a molecular weight of 286.31 g/mol. The compound features a methyl group and a phenyl group that contribute to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC16H14N4OC_{16}H_{14}N_4O
Molecular Weight286.31 g/mol
IUPAC NameThis compound
InChI KeyZVZJXDFKQZPZAA-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate precursors under acidic or basic conditions to form the pyrazolo-benzotriazine framework. The reaction often occurs in solvents like ethanol or dimethyl sulfoxide at elevated temperatures to facilitate cyclization .

Antimicrobial Properties

Recent studies have indicated that compounds within the pyrazolo-benzotriazine class exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM .

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. Research involving cell lines has shown that related compounds can induce apoptosis in cancer cells while exhibiting minimal cytotoxicity in normal cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. For example:

  • Enzyme Inhibition : The compound has been linked to the inhibition of DNA gyrase and other essential enzymes in bacterial cells.
  • Receptor Modulation : It may also act on various receptors involved in cell signaling pathways that regulate growth and apoptosis .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrazolo-benzotriazine derivatives against clinical isolates of bacteria. The results indicated that these compounds could serve as potential leads for developing new antibacterial agents due to their strong activity against resistant strains .

Anticancer Research

In another study focusing on anticancer properties, derivatives similar to this compound were tested against various cancer cell lines. The findings suggested that these compounds could inhibit tumor growth through apoptosis induction via caspase activation pathways .

Q & A

Basic Question: What are the key synthetic strategies for 2-methyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one, and how are regioselectivity challenges addressed?

Methodological Answer:
The compound is synthesized via nitrosation and alkylation reactions. A common approach involves reacting sodium nitrite in aqueous hydrochloric acid with precursor pyrazolo-triazole derivatives to introduce the nitroso group (λmax ~560 nm for nitroso chromophore) . Regioselectivity is controlled by steric and electronic factors:

  • Nitrosation : Occurs preferentially at the 7-C position, confirmed by UV-Vis spectroscopy and the absence of 7-C proton signals in ¹H-NMR (e.g., δ 5.6 ppm disappearance) .
  • Alkylation : 1-N nitrogen is favored over 5-N in alkylation due to tautomeric stabilization of the 1H-form (Fig. 1 in ). Reaction conditions (e.g., acidic vs. neutral) influence acetyl group positioning at 1-N or 7-C .

Advanced Question: How do tautomeric forms of this compound affect its spectroscopic characterization and reactivity?

Methodological Answer:
The compound exists in equilibrium between 1H- and 5H-tautomers (Fig. 1 in ). This impacts:

  • ¹H-NMR : Tautomeric shifts alter proton environments. For example, the 7-C proton signal (δ 5.6 ppm) disappears in nitroso derivatives due to nitroso-oxime tautomerism .
  • Reactivity : The 1H-tautomer is more reactive in alkylation due to higher electron density at 1-N. In contrast, acidic conditions stabilize the 5H-form, enabling acetylation at 7-C .
  • UV-Vis : Nitroso derivatives show λmax ~560 nm, characteristic of aromatic nitroso groups, while oxime tautomers exhibit distinct absorbance patterns .

Basic Question: What spectroscopic techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C-NMR : Assigns substituent positions. For example, methyl groups at 2-C appear as singlets (δ 2.1–2.5 ppm), while phenyl protons show multiplet patterns (δ 7.2–7.8 ppm) .
  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the 6(7H)-one moiety) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 338.129 for C17H15FN6O derivatives) validate molecular weight .
  • UV-Vis : Monitors nitroso group formation (λmax ~560 nm) and tautomeric shifts .

Advanced Question: How can researchers resolve contradictions in regioselectivity data during alkylation or acetylation?

Methodological Answer:
Contradictions arise from varying reaction conditions:

  • Alkylation : Under neutral conditions, alkylation occurs at 1-N. However, acidic media (e.g., HCl) protonate 1-N, shifting reactivity to 5-N or 7-C. Use ¹H-15N HMBC to track nitrogen environments .
  • Acetylation : Competing acetylation at 1-N (kinetically favored) vs. 7-C (thermodynamically favored). Monitor reaction progress via TLC and optimize time/temperature. For example, prolonged reflux in acetic acid increases 7-C acetylation .
  • Data Validation : Compare experimental ¹H-NMR shifts with computational predictions (e.g., DFT calculations) to confirm regiochemistry .

Basic Question: What are the applications of this compound in medicinal chemistry or materials science?

Methodological Answer:

  • Antioxidant Activity : Pyrazolo-triazole derivatives exhibit radical scavenging in DPPH assays (IC50 ~20–50 μM). Structural modifications (e.g., electron-donating groups) enhance activity .
  • Photosensitive Materials : Nitroso derivatives are used in inks/toners due to their intense blue color (λmax ~560 nm) and stability under UV light .
  • Uranium Extraction : Analogous compounds (e.g., 8,9-dihydropyrazoloquinazolinones) selectively bind U(VI) in solvent extraction, with logK values >4 .

Advanced Question: How does steric hindrance from the phenyl or methyl groups influence reaction pathways?

Methodological Answer:

  • Synthesis : Bulky substituents (e.g., 3-phenyl) slow nitrosation kinetics. Use excess NaNO2 (1.5 equiv) and extended reaction times (6–8 h) to compensate .
  • Tautomerism : Methyl groups at 2-C stabilize the 1H-tautomer via steric shielding of 5-N, directing alkylation to 1-N. This is confirmed by NOE correlations in 2D NMR .
  • Crystallography : X-ray data reveal dihedral angles between the phenyl ring and pyrazolo-triazole core (>30°), reducing π-π stacking and enhancing solubility .

Basic Question: What solvent systems are optimal for synthesizing and recrystallizing this compound?

Methodological Answer:

  • Synthesis : Use polar aprotic solvents (e.g., DMF or DMSO) for nitrosation/alkylation to stabilize intermediates. For example, DMF increases reaction yields by 15–20% compared to ethanol .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (mp 210–212°C for 2-(4-methoxyphenyl) derivatives). Slow cooling (1°C/min) minimizes impurities .

Advanced Question: How can computational modeling aid in predicting tautomeric equilibria or reaction outcomes?

Methodological Answer:

  • DFT Calculations : Predict tautomer stability (ΔG < 2 kcal/mol favors 1H-form) and regioselectivity (e.g., Fukui indices identify nucleophilic sites) .
  • MD Simulations : Model solvent effects (e.g., water vs. DMF) on reaction pathways. For instance, water stabilizes oxime tautomers via H-bonding .
  • Docking Studies : Screen derivatives for biological targets (e.g., VEGFR2 or MMP9) by aligning pharmacophores with active-site residues .

Basic Question: What are the stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity : Nitroso derivatives degrade under UV light. Store in amber vials at -20°C .
  • Moisture : The 6(7H)-one moiety is hygroscopic. Use desiccants (e.g., silica gel) in storage .
  • pH Stability : Avoid strong acids/bases (pH 6–8 recommended) to prevent tautomer shifts or hydrolysis .

Advanced Question: How can researchers optimize synthetic yields when scaling up production?

Methodological Answer:

  • Process Optimization : Use flow chemistry for nitrosation (residence time ~30 min) to improve reproducibility .
  • Catalysis : Add KI (5 mol%) to accelerate alkylation via halogen exchange .
  • Workup : Extract products with ethyl acetate (3x volumes) and use column chromatography (SiO2, hexane/EtOAc 4:1) for purity >95% .

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